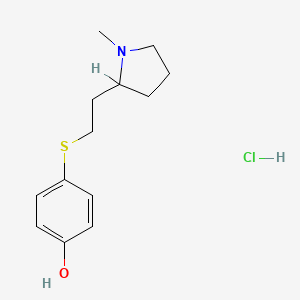

Clorhidrato de SIB 1553A

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química: Como agonista selectivo del receptor nicotínico de acetilcolina, SIB-1553A se utiliza en investigación para estudiar las interacciones receptor-ligando y la farmacología de los receptores.

Biología: El compuesto se utiliza para investigar el papel de los receptores nicotínicos de acetilcolina en los procesos biológicos, incluida la neurotransmisión y las funciones cognitivas.

Industria: El potencial del compuesto como potenciador cognitivo ha despertado interés en su desarrollo para aplicaciones terapéuticas.

Mecanismo De Acción

SIB-1553A ejerce sus efectos al unirse selectivamente a los receptores nicotínicos de acetilcolina que contienen la subunidad β4 . Esta unión conduce a la activación de estos receptores, lo que da como resultado la liberación de neurotransmisores como la acetilcolina . El aumento de los niveles de acetilcolina mejora las funciones cognitivas, incluida la memoria y la atención .

Análisis Bioquímico

Biochemical Properties

SIB 1553A hydrochloride plays a significant role in biochemical reactions by selectively binding to nicotinic acetylcholine receptors containing the β4 subunit . This interaction stimulates the release of acetylcholine and other neurotransmitters, which are crucial for cognitive processes . The compound’s selectivity for β4 subunit-containing receptors makes it a valuable tool for studying the specific functions of these receptors in the nervous system .

Cellular Effects

SIB 1553A hydrochloride influences various types of cells and cellular processes by modulating nicotinic acetylcholine receptors . It enhances acetylcholine levels in the hippocampus, leading to improved cognitive functions . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by activating nAChRs, which play a role in synaptic transmission and plasticity .

Molecular Mechanism

At the molecular level, SIB 1553A hydrochloride exerts its effects by binding to nicotinic acetylcholine receptors containing the β4 subunit . This binding interaction leads to the activation of these receptors, resulting in increased acetylcholine release and modulation of other neurotransmitters . The compound’s ability to selectively target β4 subunit-containing receptors allows for precise modulation of neuronal activity and cognitive functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SIB 1553A hydrochloride have been observed to change over time. The compound is stable when stored at +4°C and shows dose-dependent increases in acetylcholine levels in the hippocampus . Long-term studies have demonstrated that repeated administration of SIB 1553A hydrochloride can lead to sustained improvements in cognitive functions in animal models .

Dosage Effects in Animal Models

The effects of SIB 1553A hydrochloride vary with different dosages in animal models. Studies have shown that doses ranging from 1 to 40 mg/kg can produce dose-dependent increases in acetylcholine levels . Higher doses may lead to adverse effects, such as toxicity and behavioral changes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

SIB 1553A hydrochloride is involved in metabolic pathways that regulate neurotransmitter levels and cognitive functions . The compound interacts with enzymes and cofactors that modulate acetylcholine synthesis and release . These interactions can affect metabolic flux and alter metabolite levels, contributing to the compound’s cognitive-enhancing effects .

Transport and Distribution

Within cells and tissues, SIB 1553A hydrochloride is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, such as the brain . The selective targeting of β4 subunit-containing receptors ensures that SIB 1553A hydrochloride exerts its effects primarily in regions involved in cognitive processes .

Subcellular Localization

SIB 1553A hydrochloride is localized in specific subcellular compartments, where it exerts its activity and function . The compound’s targeting signals and post-translational modifications direct it to nicotinic acetylcholine receptors containing the β4 subunit . This precise localization allows for effective modulation of receptor activity and neurotransmitter release, contributing to its cognitive-enhancing properties .

Métodos De Preparación

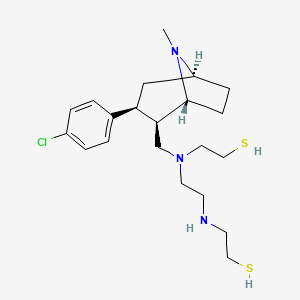

SIB-1553A se puede sintetizar mediante la reacción de 2-(2-cloroetil)-1-metilpirrolidina con 4-hidroxibenceno-tiol en presencia de carbonato de potasio en dimetilformamida (DMF) . La reacción produce SIB-1553A, que se puede reaccionar posteriormente con ácido clorhídrico para formar clorhidrato de SIB-1553A .

Análisis De Reacciones Químicas

SIB-1553A experimenta varias reacciones químicas, que incluyen:

Oxidación: SIB-1553A se puede oxidar para formar sulfóxidos o sulfonas.

Reducción: El compuesto se puede reducir para formar tioles.

Sustitución: SIB-1553A puede experimentar reacciones de sustitución nucleófila, particularmente en el átomo de azufre.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Comparación Con Compuestos Similares

SIB-1553A es único en su selectividad para los receptores nicotínicos de acetilcolina que contienen la subunidad β4 . Compuestos similares incluyen:

Nicotina: Un agonista bien conocido del receptor nicotínico de acetilcolina con una selectividad de receptor más amplia.

Vareniclina: Un agonista parcial en los receptores nicotínicos de acetilcolina, utilizado para dejar de fumar.

Citisina: Un alcaloide de origen vegetal que actúa como agonista parcial en los receptores nicotínicos de acetilcolina.

En comparación con estos compuestos, la selectividad de SIB-1553A para la subunidad β4 lo hace particularmente útil para estudiar los roles específicos de estos receptores en las funciones cognitivas .

Propiedades

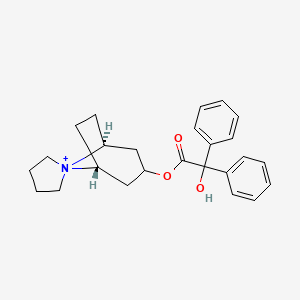

IUPAC Name |

4-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NOS.ClH/c1-14-9-2-3-11(14)8-10-16-13-6-4-12(15)5-7-13;/h4-7,11,15H,2-3,8-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSVKPQKXSMZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCSC2=CC=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191611-76-4, 191611-89-9 | |

| Record name | SIB 1553A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191611764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SIB-1553A HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV7CWP9EAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B1681590.png)

![(2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol](/img/structure/B1681607.png)